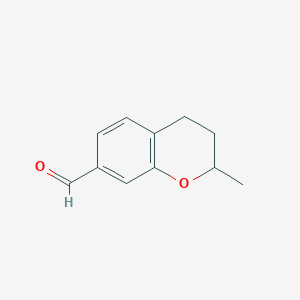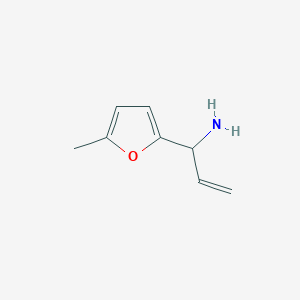![molecular formula C10H10F3NO3 B13051489 (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The hydroxyl group can be introduced through hydroxylation reactions, while the amino group can be added via amination reactions using appropriate amines and catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the trifluoromethyl group can produce a wide range of substituted phenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows for the investigation of stereospecific biological processes .
Medicine
Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In industry, this compound can be used in the development of agrochemicals and materials with improved properties. Its unique chemical structure allows for the design of novel compounds with enhanced performance .
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with broad-spectrum pharmaceutical activity.
Trifluoromethylcinnamanilide: A compound with significant bacteriostatic and bactericidal activity.
Uniqueness
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is unique due to its combination of functional groups and chiral nature. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
(3R)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1 |
Clé InChI |
XLMXKRXLSXZIPC-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C(F)(F)F)O |
SMILES canonique |
C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)


